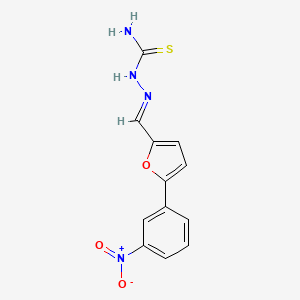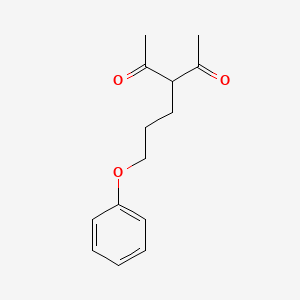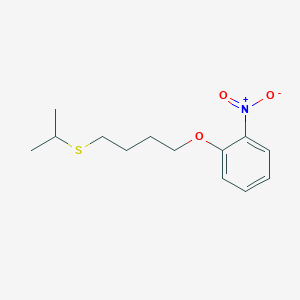
1-Nitro-2-(4-propan-2-ylsulfanylbutoxy)benzene
Overview
Description
1-Nitro-2-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a propan-2-ylsulfanylbutoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-2-(4-propan-2-ylsulfanylbutoxy)benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the nitro group is introduced to the benzene ring. This can be achieved by nitration of the benzene derivative using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-2-(4-propan-2-ylsulfanylbutoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder in the presence of hydrochloric acid are used.
Substitution: Reagents like sodium nitrite and hydrochloric acid can be used for diazotization followed by substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
1-Nitro-2-(4-propan-2-ylsulfanylbutoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-2-(4-propan-2-ylsulfanylbutoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanylbutoxy group can interact with various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar structure with a prop-2-yn-1-yloxy substituent instead of propan-2-ylsulfanylbutoxy.
1-Nitro-2-(phenylsulfanyl)benzene: Contains a phenylsulfanyl group instead of propan-2-ylsulfanylbutoxy.
Uniqueness
1-Nitro-2-(4-propan-2-ylsulfanylbutoxy)benzene is unique due to its specific substituent groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-nitro-2-(4-propan-2-ylsulfanylbutoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11(2)18-10-6-5-9-17-13-8-4-3-7-12(13)14(15)16/h3-4,7-8,11H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLACMICGHZZLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


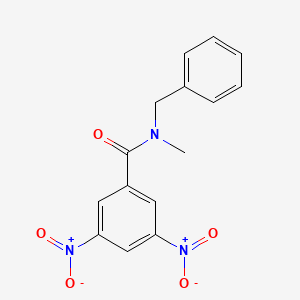
![4-[5-(2-tert-butylphenoxy)pentyl]morpholine](/img/structure/B3846382.png)
![3-[4-(2,6-Dimethylphenoxy)butyl]pentane-2,4-dione](/img/structure/B3846394.png)
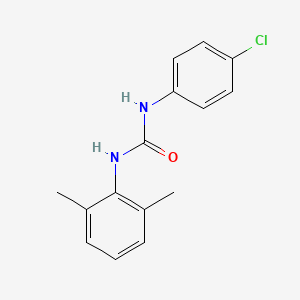
![2,2-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3846412.png)


![3-[4-(2,4-Dimethylphenoxy)butyl]pentane-2,4-dione](/img/structure/B3846438.png)
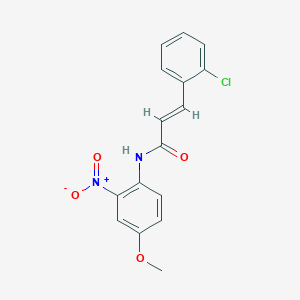
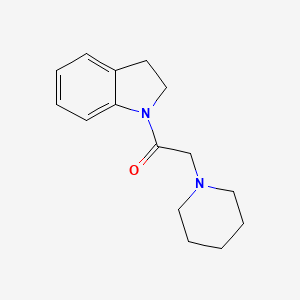
![4-(4-bromophenyl)-N-[(Z)-(4-fluorophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine](/img/structure/B3846454.png)
